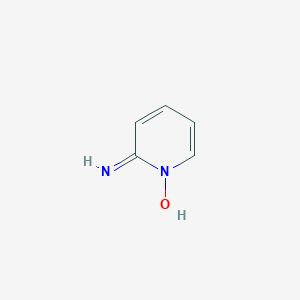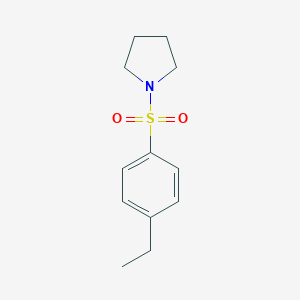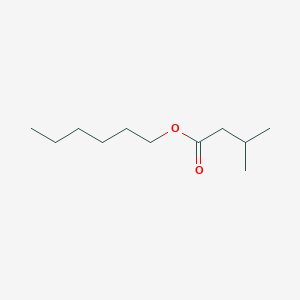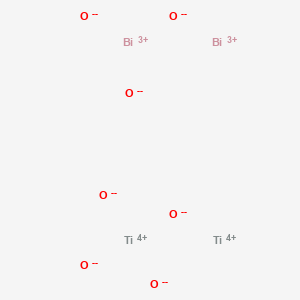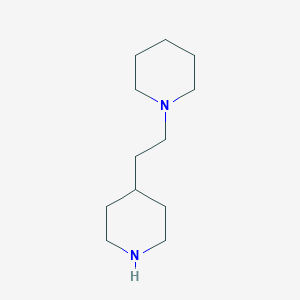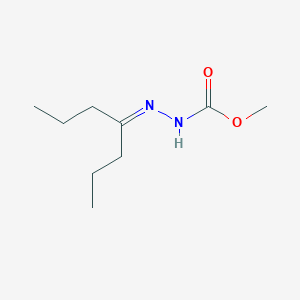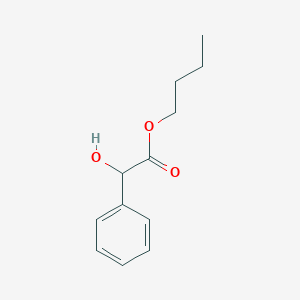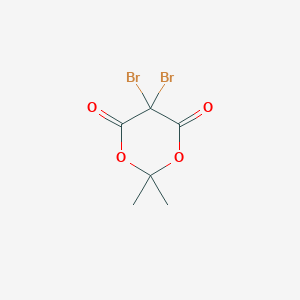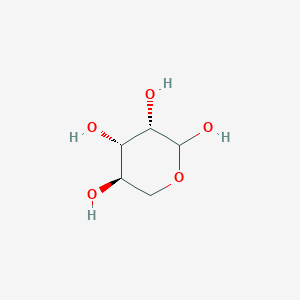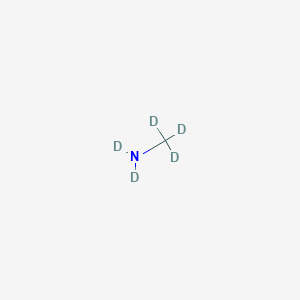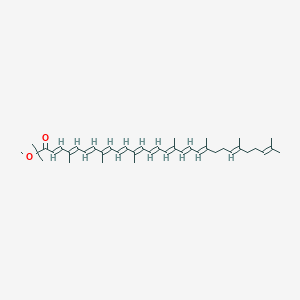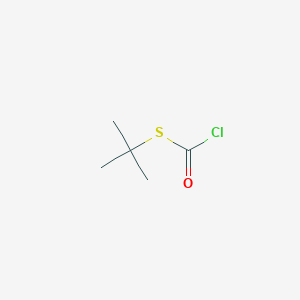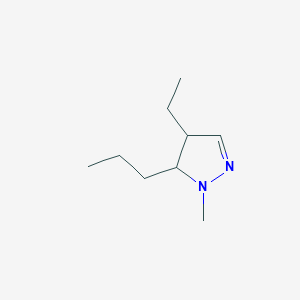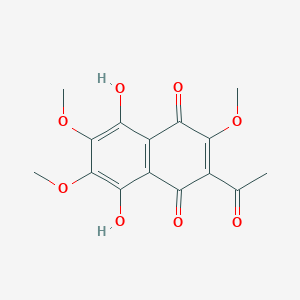
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- (NDTM) is a natural product that belongs to the family of naphthoquinones. It is known for its diverse biological activities and has been extensively studied for its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is not fully understood. However, it has been suggested that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exerts its cytotoxic effects by inducing apoptosis in cancer cells. It has also been proposed that 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to inhibit the migration and invasion of cancer cells. Furthermore, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has several advantages for lab experiments. It can be easily synthesized using a multistep process starting from commercially available reagents. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool for cancer research. However, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has some limitations for lab experiments. It is relatively unstable and can undergo oxidation in the presence of air and light. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- is highly reactive and can form adducts with proteins and other biomolecules, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-. One area of interest is the development of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- derivatives with improved potency and selectivity against cancer cells. Additionally, the mechanism of action of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- needs to be further elucidated to better understand its cytotoxic effects. Furthermore, the potential applications of 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- in other fields, such as antimicrobial therapy and anti-inflammatory drugs, need to be explored further. Finally, the development of novel synthetic methods for 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- and its derivatives may facilitate their use in various applications.
Synthesis Methods
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- can be synthesized via a multistep process starting from 2,3-dimethoxybenzoic acid. The first step involves the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzaldehyde, which is then reacted with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. The nitro group is then reduced to an amine using sodium borohydride, followed by acetylation to form 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy-.
Scientific Research Applications
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been extensively studied for its potential applications in various fields, such as cancer therapy, antimicrobial activity, and anti-inflammatory effects. 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, 1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
14090-56-3 |
|---|---|
Product Name |
1,4-Naphthoquinone, 2-acetyl-5,8-dihydroxy-3,6,7-trimethoxy- |
Molecular Formula |
C15H14O8 |
Molecular Weight |
322.27 g/mol |
IUPAC Name |
6-acetyl-5,8-dihydroxy-2,3,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O8/c1-5(16)6-9(17)7-8(10(18)13(6)21-2)12(20)15(23-4)14(22-3)11(7)19/h17-18H,1-4H3 |
InChI Key |
RIXULRDABRPNJJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
SMILES |
CC(=O)C1=C(C2=C(C(=C1OC)O)C(=O)C(=C(C2=O)OC)OC)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)C2=C(C1=O)C(=C(C(=C2O)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



